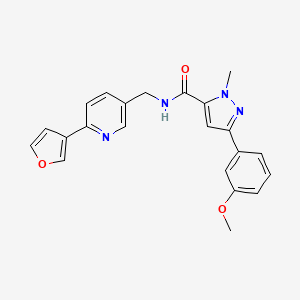
(1,4-Dimethyl-1H-imidazol-2-YL)methanol
Vue d'ensemble
Description
“(1,4-Dimethyl-1H-imidazol-2-YL)methanol” is an organic intermediate . It has a molecular weight of 126.16 . The IUPAC name for this compound is “(1,4-dimethyl-1H-imidazol-2-yl)methanol” and its Inchi Code is "1S/C6H10N2O/c1-5-3-8(2)6(4-9)7-5/h3,9H,4H2,1-2H3" .
Synthesis Analysis
The synthesis of imidazoles, including “(1,4-Dimethyl-1H-imidazol-2-YL)methanol”, has been a topic of research. One method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves the cyclization of amido-nitriles .
Molecular Structure Analysis
The molecular structure of “(1,4-Dimethyl-1H-imidazol-2-YL)methanol” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a methanol group attached to one of the carbon atoms .
Chemical Reactions Analysis
Imidazoles, including “(1,4-Dimethyl-1H-imidazol-2-YL)methanol”, are key components in a variety of functional molecules and have a broad range of chemical and biological properties . They are used in various applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Physical And Chemical Properties Analysis
“(1,4-Dimethyl-1H-imidazol-2-YL)methanol” is a powder at room temperature . It is highly soluble in water and other polar solvents .
Applications De Recherche Scientifique
Catalyst Development for Methanol to Dimethyl Ether Conversion
The conversion of methanol to dimethyl ether (DME) is a significant area of research due to DME's potential as a clean fuel and valuable chemical. The development of heterogeneous catalysts for this conversion focuses on various catalysts, including γ-Al2O3, zeolites (ZSM-5, Y, beta, and mordenite), and others such as silicoaluminophosphates and metal oxides. These catalysts are analyzed for their efficiency in the methanol dehydration reaction to produce DME, highlighting the importance of catalyst preparation and modification in enhancing the reaction process (Bateni & Able, 2018).
Methanol Reforming for Hydrogen Production
Methanol reforming processes, including steam reforming and partial oxidation, are explored for hydrogen production, a critical component in fuel cell technology. The review discusses Cu-based catalysts and their characteristics in methanol reforming reactions. It also addresses the challenges and controversies over surface reaction mechanisms on various Cu-based catalysts, presenting different reaction schemes and the impact of reactants such as oxygen and steam on secondary reactions (Yong et al., 2013).
C1 Chemistry and Yttria-Stabilized Zirconia Catalysts
This research reviews C1 chemistry processes, focusing on synthesis gas, methane, and carbon dioxide routes to produce industrial chemicals. Yttria-Stabilized Zirconia (YSZ) catalysts are highlighted for their application in these reactions, emphasizing the importance of catalyst selection to overcome the challenges of high-energy barriers and selectivity in methane conversion processes (Indarto et al., 2008).
Methanol Marker for Insulating Paper Degradation in Transformers
Methanol is identified as a chemical marker for assessing the condition of solid insulation in power transformers. The review covers the analytical methods for methanol determination in transformer oil, kinetic studies relating methanol generation to cellulose degradation, and field-testing results that demonstrate its utility in monitoring transformer insulation health (Jalbert et al., 2019).
Utilization of Methanotrophs in Methane Valorization
Methanotrophs, bacteria that use methane as their carbon source, present biotechnological opportunities for generating value-added products. This review explores the potential applications of methanotrophs in producing single-cell proteins, biopolymers, metabolites like methanol, and other compounds through bioconversion processes. The challenges and opportunities of using methanotrophs for environmental and industrial applications are discussed, emphasizing the need for further research to harness methane as a carbon source (Strong et al., 2015).
Safety and Hazards
Orientations Futures
The future directions for “(1,4-Dimethyl-1H-imidazol-2-YL)methanol” and other imidazole derivatives involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their broad range of applications . The development of new drugs that overcome antimicrobial resistance (AMR) problems is also a significant area of focus .
Mécanisme D'action
Target of Action
Imidazole derivatives, which (1,4-dimethyl-1h-imidazol-2-yl)methanol is a part of, are known to interact with a variety of biological targets due to their versatile nature .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their versatile nature .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their versatile nature .
Propriétés
IUPAC Name |
(1,4-dimethylimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-8(2)6(4-9)7-5/h3,9H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSRNHMKIQVRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59608-81-0 | |
| Record name | (1,4-dimethyl-1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2563639.png)

![5-[(Z)-1-benzofuran-2-ylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2563642.png)


![N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2563649.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2563650.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonamido)benzamide](/img/structure/B2563652.png)


![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)
![N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2563661.png)